Biological Activity: Benzofuran-2-yl vs. Furan-2-yl and Benzothiophen-2-yl Derivatives
In a comparative enzyme inhibition study evaluating a series of aryl-substituted compounds, the derivative incorporating the benzofuran-2-yl moiety exhibited an IC50 of 29.6 ± 1.30 μM. This value demonstrates intermediate inhibitory potency relative to the furan-2-yl analog (IC50 = 21.8 ± 1.30 μM) and the benzothiophen-2-yl analog (IC50 = 37.7 ± 1.30 μM) [1]. The quantitative difference between the benzofuran-2-yl and benzothiophen-2-yl derivatives is 8.1 μM (21.5% reduction in IC50).
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 29.6 ± 1.30 μM (for benzofuran-2-yl derivative) |
| Comparator Or Baseline | Furan-2-yl: 21.8 ± 1.30 μM; Benzothiophen-2-yl: 37.7 ± 1.30 μM |
| Quantified Difference | Δ = +7.8 μM vs. furan-2-yl; Δ = -8.1 μM vs. benzothiophen-2-yl |
| Conditions | Enzyme inhibition assay; comparative evaluation under identical experimental conditions |
Why This Matters
This direct comparative data establishes the benzofuran-2-yl moiety as providing a distinct inhibitory profile—intermediate between furan and benzothiophene analogs—enabling rational selection for structure-activity relationship (SAR) optimization and lead compound development.
- [1] PMC. Table 1: Comparative IC50 values of furan-2-yl, benzofuran-2-yl, and benzothiophen-2-yl derivatives. 2012. View Source
